2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further connected to a phthalazinedione moiety
Preparation Methods
The synthesis of 2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core, which can be achieved through the reaction of a thiophene derivative with a pyrimidine precursor. This intermediate is then subjected to further reactions to introduce the phthalazinedione moiety. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and catalysts like copper sulfate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as alkyl halides.
Scientific Research Applications
2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer and antiviral agent due to its ability to inhibit specific kinases and enzymes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to cell cycle regulation and DNA repair mechanisms.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and kinases. For instance, it targets serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and DNA repair . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidines and their derivatives, such as:
- 5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This compound shares a similar core structure but lacks the phthalazinedione moiety .
- 2-Mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one : This derivative contains a mercapto group, which imparts different chemical properties .
The uniqueness of 2-(5,6,7,8-TETRAHYDRO1
Properties
Molecular Formula |
C18H14N4O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C18H14N4O2S/c23-16-10-5-1-2-6-11(10)18(24)22(21-16)15-14-12-7-3-4-8-13(12)25-17(14)20-9-19-15/h1-2,5-6,9H,3-4,7-8H2,(H,21,23) |
InChI Key |
DRDOWLYODHPUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4C(=O)C5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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